molecular formula C7H6ClN3 B1371874 6-Chloro-1H-indazol-4-amine CAS No. 885519-32-4

6-Chloro-1H-indazol-4-amine

Cat. No.: B1371874
CAS No.: 885519-32-4
M. Wt: 167.59 g/mol
InChI Key: PQJUUWRKVHDDTK-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.

Safety and Hazards

The safety information for 6-Chloro-1H-indazol-4-amine indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

While specific future directions for 6-Chloro-1H-indazol-4-amine are not mentioned, indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their wide range of chemical and biological properties .

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-indazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and survival. By inhibiting specific kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, this compound has been shown to modulate gene expression, resulting in the upregulation or downregulation of genes involved in apoptosis and cell survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, this compound prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the multifaceted nature of this compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the compound remains stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted from the body through renal and biliary routes . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . Additionally, this compound can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria and endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are also employed to enhance yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

    1H-Indazole: The parent compound of the indazole family, lacking the chloro and amine substituents.

    6-Bromo-1H-indazol-4-amine: A similar compound with a bromine atom instead of chlorine.

    1H-Indazole-3-carboxamide: Another derivative with different functional groups.

Uniqueness: 6-Chloro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the amine group contributes to its potential as an enzyme inhibitor .

Properties

IUPAC Name

6-chloro-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUUWRKVHDDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646182
Record name 6-Chloro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-32-4
Record name 6-Chloro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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